5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole
Description
Properties
Molecular Formula |
C8H9BrN2S |
|---|---|
Molecular Weight |
245.14 g/mol |
IUPAC Name |
5-bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C8H9BrN2S/c1-3-6-4-12-8-10-5(2)7(9)11(6)8/h4H,3H2,1-2H3 |
InChI Key |
ZLYSHFSCFVBOQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC2=NC(=C(N12)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole typically involves the reaction of 2-amino-4-methylthiazole with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as a reaction medium and catalyst. This reaction can be carried out under microwave irradiation at 300 W or thermal heating at 90°C .
Industrial Production Methods
the use of green chemistry principles, such as microwave-assisted synthesis and the use of biodegradable solvents like PEG-400, is encouraged to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial and antimalarial effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Position and Bioactivity : Bromine at position 5 (as in the target compound) contrasts with nitroso or sulfonylphenyl groups in other derivatives. These substitutions significantly alter electronic properties and binding affinities. For example, the sulfonylphenyl group in the COX-2 inhibitor enhances selectivity via hydrophobic interactions with the enzyme’s active site .
Reactivity : Bromine at position 5 is less reactive in nucleophilic substitution than bromine at position 2 (e.g., 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole), which undergoes facile substitution with secondary amines .
Biological Activity
5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring fused with an imidazole structure, which contributes to its unique biological properties.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅BrN₂S |
| Molecular Weight | 215.08 g/mol |
| SMILES | CC1=C(N2C=CSC2=N1)Br |
| InChI | InChI=1S/C6H5BrN2S/c1-4-5(7)9-2-3-10-6(9)8-4/h2-3H,1H3 |
Anticancer Properties
Research has indicated that derivatives of imidazo[2,1-b][1,3]thiazole exhibit significant anticancer activity. A study highlighted that compounds with similar structures showed promising results against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), K562 (leukemia), A549 (lung cancer).
- Reference Compound : Doxorubicin.
In vitro studies demonstrated that certain derivatives exhibited IC50 values indicating effective cytotoxicity against these cancer cell lines while maintaining low toxicity to normal cells .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. A comparative study reported the following results against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Klebsiella pneumoniae | 15 |
| Pseudomonas aeruginosa | 18 |
| Staphylococcus aureus | 12 |
These findings suggest that this compound could be a candidate for further development as an antimicrobial agent .
The proposed mechanism of action for the anticancer activity involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with cell proliferation. Additionally, the antimicrobial effects may be attributed to disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .
Case Study 1: Anticancer Activity Evaluation
In a notable study, researchers synthesized several derivatives of imidazo[2,1-b][1,3]thiazoles and tested their efficacy against various cancer cell lines. The results indicated that compounds bearing bromine substituents exhibited enhanced anticancer activity compared to their non-brominated counterparts. The study concluded that structural modifications significantly influence biological activity and that further exploration could lead to the development of novel anticancer therapeutics .
Case Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of imidazo[2,1-b][1,3]thiazole derivatives. The synthesized compounds were tested against multiple bacterial strains. The results showed that certain derivatives had superior inhibitory effects compared to traditional antibiotics like Neomycin. This suggests potential applications in treating antibiotic-resistant infections .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the imidazo[2,1-b][1,3]thiazole core in 5-Bromo-3-ethyl-6-methylimidazo[2,1-b][1,3]thiazole?
- Answer : The imidazo[2,1-b][1,3]thiazole core can be synthesized via cyclocondensation of imidazolidin-2-thione with α-bromoacetophenones in ethanol under reflux for 4 hours, yielding hydrobromide intermediates. Neutralization with NaHCO₃ in acetone provides the final product with yields of 69–86% . For bromination at the C5 position, N-bromosuccinimide (NBS) is commonly used under controlled conditions, as demonstrated in analogous imidazothiadiazole systems .
Q. How can researchers evaluate the antioxidant potential of this compound?
- Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method. For example, structurally similar 3-aryl-5,6-dihydroimidazo[2,1-b]thiazoles showed 60–97% inhibition of DPPH radicals, with phenolic substituents (e.g., compound 4e ) exhibiting the highest activity (97%) . Ensure assays are conducted at 20–25°C with UV-Vis quantification at 517 nm.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Answer : Use a combination of / NMR to confirm substituent positions and bromine integration. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities. For example, crystallographic data for related imidazo[2,1-b]thiazoles confirmed planarity of the heterocyclic core .
Advanced Research Questions
Q. What structural modifications enhance antitubercular activity in imidazo[2,1-b][1,3]thiazole derivatives?
- Answer : Introducing carboxamide groups (e.g., derivative A in ) or aza spiro systems (e.g., derivative B ) significantly improves activity against Mycobacterium tuberculosis (Mtb), with MIC values as low as 0.061 µM. Docking studies indicate these modifications enhance binding to Mtb pantothenate synthetase (PS), a key enzyme in bacterial CoA biosynthesis .
Q. How can computational methods guide the design of derivatives targeting specific enzymes?
- Answer : Density functional theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while molecular docking (e.g., AutoDock Vina) models interactions with targets like Mtb PS. In , docking scores correlated with experimental MIC values, identifying hydrophobic interactions with residues Phe₃₅₅ and Tyr₃₄₈ as critical .
Q. How can researchers address contradictions in biological activity data across studies?
- Answer : Cross-validate using multiple assays (e.g., MIC, IC₅₀) and standardize protocols (e.g., bacterial strain selection, nutrient media). For instance, discrepancies in antioxidant activity between derivatives 4f (92% inhibition) and 4g (89%) were resolved by comparative DFT analysis, revealing electron-donating groups (e.g., -OCH₃) enhance radical scavenging .
Q. What mechanistic insights explain the role of bromine in modulating bioactivity?
- Answer : Bromine’s electronegativity and steric effects influence binding to enzymatic pockets. In Mtb PS inhibitors, bromine at C5 enhances halogen bonding with backbone carbonyls, as shown in SAR studies of imidazo[2,1-b]thiazoles. However, excessive bulk may reduce solubility, necessitating balance in substituent design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
